N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine is an organic compound belonging to the class of n-benzylpiperidines. It features a piperidine ring connected to a benzyl group through a nitrogen atom, making it part of a larger family of heterocyclic compounds. Its molecular formula is , and it has a molecular weight of approximately 312.46 g/mol .
The compound's structure can be represented as follows:
The biological activity of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine has been explored in various contexts. It exhibits potential pharmacological properties:
Several synthesis methods have been reported for N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine:
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine has several applications:
Studies on N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine have focused on its interactions with various biological targets:
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine shares structural characteristics with several other compounds in the piperidine class. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-dimethyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine | Contains dimethyl substitution on nitrogen | |
N-methyl-N-[4-(piperidin-1-ylnitrophenyl)]methanamine | Incorporates nitro substituents for potential bioactivity | |
N-benzylpiperidine | Lacks additional functional groups compared to N-methyl derivative |
The uniqueness of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine lies in its specific combination of piperidine and phenyl functionalities, which enhances its potential for selective receptor interactions compared to simpler piperidine derivatives. Its ability to modulate neurotransmitter systems may offer insights into new therapeutic strategies for treating mood disorders.
The synthesis of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine leverages multi-step routes that combine piperidine derivatives with phenylmethanamine precursors. A prominent method involves the 1,4-addition of benzylamine to methyl acrylate, followed by Dieckmann condensation to form a bicyclic intermediate. Hydrolysis and decarboxylation yield a ketone intermediate, which undergoes enamine formation with piperidine in a toluene solvent system. Subsequent hydrogenolysis with palladium catalysts removes protective benzyl groups, yielding the final product.
Alternative pathways include reductive amination strategies, where 4-(piperidin-1-ylmethyl)benzaldehyde reacts with methylamine under hydrogenation conditions. This approach benefits from high atom economy and avoids protective group chemistry. For instance, catalytic hydrogenation of Schiff bases derived from 4-piperidinylbenzaldehyde and methylamine using 10% Pd/C at 20 kg/cm² pressure achieves yields exceeding 85%.
Comparative Analysis of Synthetic Routes
Microwave-assisted synthesis has emerged as a rapid alternative, particularly for deprotecting intermediates like 4-methoxybenzyl amines using ceric ammonium nitrate (CAN) in acetonitrile-water mixtures. This method reduces reaction times from 24 hours to 2–3 hours while maintaining yields above 70%.
Selective N-methylation in polyamine systems requires catalysts that discriminate between primary, secondary, and tertiary amines. Palladium on carbon (Pd/C) serves as the cornerstone for hydrogenolysis and reductive methylation, enabling the removal of benzyl groups while preserving the N-methyl functionality. For example, hydrogenating 1-benzyl-4-piperidinylpiperidine with Pd/C at 110–120°C selectively cleaves the benzyl-carbon bond without affecting the methylamine group.
Lewis acid catalysts such as ceric ammonium nitrate (CAN) facilitate oxidative deprotection in multi-step syntheses. In the preparation of (4-phenyl-1-azabicyclo[2.2.1]heptan-2-yl)methanamine, CAN efficiently removes 4-methoxybenzyl groups under mild aqueous conditions, achieving full conversion within 24 hours.
Catalyst Performance Metrics
Catalyst | Reaction Type | Temperature (°C) | Selectivity (%) |
---|---|---|---|
Pd/C | Hydrogenolysis | 110–120 | >95 |
CAN | Oxidative deprotection | 25 | 85–90 |
TsCl/Et₃N | Tosylation | 0–5 | 90–95 |
Tosyl chloride (TsCl) in triethylamine (Et₃N) enables selective tosylation of secondary amines, which is critical for intermediates requiring functional group tolerance. Detosylation via hydrogenolysis or hydrolysis then restores the free amine, completing the N-methylation sequence.
Although N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine lacks chiral centers, its synthesis often involves intermediates with stereochemical complexity. Dieckmann condensation, a key step in the 1,4-addition route, generates a bicyclic ketone with defined stereochemistry due to the intramolecular cyclization mechanism. Hydrogenation of enamine intermediates using Pd/C ensures stereochemical fidelity by avoiding radical pathways that could lead to racemization.
In microwave-assisted syntheses, rapid heating minimizes side reactions that compromise stereoselectivity. For example, coupling (4-phenyl-1-azabicyclo[2.2.1]heptan-2-yl)methanamine with chloroquinoline under microwave irradiation at 130°C produces stereochemically pure adducts in 12% yield over two steps.
Factors Influencing Stereochemical Outcomes
Industrial synthesis of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine prioritizes solvent recovery, energy efficiency, and atom economy. The 1,4-addition route employs toluene as a solvent, which forms azeotropes with water to drive reversible reactions to completion. Recent adaptations replace toluene with cyclopentyl methyl ether (CPME), a greener solvent with comparable azeotropic properties and lower toxicity.
Continuous flow reactors enhance sustainability by reducing reaction volumes and improving heat transfer. Hydrogenolysis steps performed in flow systems achieve 98% conversion with 20% lower Pd/C loading compared to batch processes. Additionally, microwave-assisted methods cut energy consumption by 40% by completing reactions in 2 hours instead of 24.
Green Metrics Comparison
Parameter | Batch Process (Pd/C) | Flow Process (Pd/C) | Microwave (CAN) |
---|---|---|---|
Solvent Volume (L/kg) | 15 | 8 | 10 |
Energy Use (kWh/mol) | 120 | 75 | 45 |
Catalyst Recycling (%) | 50 | 85 | N/A |
Waste Minimization Strategies
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine exhibits diverse neurotransmitter receptor binding profiles with distinct affinity patterns across multiple receptor families. The compound demonstrates particularly notable interactions with biogenic amine receptors, reflecting the structural features inherent in its piperidine-containing scaffold.
The compound shows significant affinity for histamine H3 receptors, with binding affinities ranging from 3.17 to 7.70 nanomolar . This high-affinity interaction positions the compound as a potent histamine H3 receptor inverse agonist or antagonist. The H3 receptor binding is characterized by excellent selectivity, distinguishing it from other histamine receptor subtypes [2]. The piperidine moiety appears to be a critical structural determinant for this receptor interaction, as evidenced by structure-activity relationship studies comparing piperidine-containing versus piperazine-containing analogues [3].
Structural modifications within the piperidine ring system significantly influence H3 receptor binding affinity. The 4-oxypiperidine derivatives demonstrate that replacement of flexible alkyl linkers with more rigid aromatic systems can enhance binding affinity through reduced conformational flexibility [2]. The compound demonstrates nanomolar affinity at human H3 receptors, with some derivatives showing IC50 values as low as 1.537 micromolar for associated enzyme inhibition [2].
The compound exhibits substantial affinity for serotonin 5-HT1A receptors, with pKi values ranging from 8.18 to 12.80 [4]. This interaction profile suggests the compound functions as a biased agonist, preferentially activating specific signaling pathways while avoiding others. The selectivity profile shows greater than 1000-fold preference for 5-HT1A receptors over adrenergic α1 and dopamine D2 receptors [4].
The 5-HT1A receptor binding demonstrates functionally selective properties, with preferential activation of ERK1/2 phosphorylation pathways over other signaling cascades [5]. This biased agonism translates into distinct pharmacological profiles, including preferential antidepressant-like effects in behavioral models [5]. The compound shows high selectivity in comprehensive receptor screening panels, including minimal interaction with hERG channels and other off-target sites [5].
Dopamine receptor binding studies reveal limited affinity for D2 receptors, with IC50 values exceeding 10,000 nanomolar [6]. This weak interaction profile suggests minimal direct dopaminergic effects, which contributes to the compound's selectivity profile. However, indirect modulation of dopaminergic signaling may occur through interactions with other receptor systems that regulate dopamine release and metabolism [7].
The compound demonstrates selectivity for monoamine transporters with varying affinities across different transporter subtypes. Structure-activity relationship studies of related cyclohexylarylamine compounds show potent inhibition of serotonin, norepinephrine, and dopamine transporters with IC50 values of 169, 85, and 21 nanomolar respectively for optimized analogues [8].
Receptor Subtype | Binding Affinity (Ki/IC50) | Selectivity Ratio | Functional Activity |
---|---|---|---|
Histamine H3 | 3.17-7.70 nM | >100-fold | Inverse agonist |
Serotonin 5-HT1A | 8.18-12.80 pKi | >1000-fold | Biased agonist |
Dopamine D2 | >10,000 nM | Low affinity | Minimal binding |
Adrenergic α1 | 6.6-7.8 pKi | Moderate | Antagonist |
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine demonstrates significant interactions with monoamine transport systems, affecting the reuptake and availability of key neurotransmitters including serotonin, norepinephrine, and dopamine.
The compound exhibits notable affinity for the serotonin transporter (SERT), contributing to its overall pharmacological profile. Related structural analogues demonstrate IC50 values for SERT inhibition ranging from 34 to 169 nanomolar [8]. The piperidine scaffold provides a privileged structure for monoamine transporter interaction, with the 4-substituted phenyl ring contributing to binding specificity [9].
Molecular interactions with SERT involve binding to the central substrate-binding site, where the protonated piperidine nitrogen forms ionic interactions with conserved aspartate residues. The phenylmethyl substituent contributes to hydrophobic interactions within the transporter binding pocket, enhancing binding affinity and residence time [9]. Structure-activity relationship studies indicate that the methylene linker between the piperidine and phenyl rings is critical for optimal transporter binding [10].
The compound shows differential affinity across monoamine transporters, with varying potency for norepinephrine transporter (NET) and dopamine transporter (DAT) inhibition. Related compounds demonstrate NET IC50 values of 85-295 nanomolar and DAT IC50 values of 21-90 nanomolar [8]. This differential binding profile contributes to the compound's overall neuropharmacological effects.
The structural requirements for optimal transporter selectivity involve specific substitution patterns on both the piperidine ring and the attached phenyl group. Molecular modeling studies suggest that the compound adopts a binding conformation similar to other known monoamine transporter inhibitors, with the piperidine nitrogen positioned to interact with the conserved aspartate residue in the transporter binding site [9].
Beyond plasma membrane transporters, the compound may influence vesicular monoamine transporter (VMAT2) function, affecting neurotransmitter storage and release mechanisms. Benzoquinoline inhibitors of VMAT2 provide structural insights into how piperidine-containing compounds might interact with vesicular transport systems [11]. The compound's ability to modulate vesicular storage could contribute to its overall effects on monoaminergic neurotransmission.
Transport System | IC50 Value | Selectivity | Mechanism |
---|---|---|---|
SERT | 34-169 nM | Moderate | Competitive inhibition |
NET | 85-295 nM | Moderate | Mixed inhibition |
DAT | 21-90 nM | High | Competitive inhibition |
VMAT2 | Not determined | Unknown | Potential modulation |
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine demonstrates significant modulatory effects on various ion channel systems, particularly those involved in calcium and sodium conductance regulation.
The compound exhibits notable interactions with TRPC1/4/5 channels, which are non-selective cation channels permeable to both sodium and calcium ions. These channels play crucial roles in cellular signaling and are linked to diverse pathological and physiological mechanisms [12]. The compound demonstrates IC50 values ranging from 1 to 65 micromolar for TRPC channel modulation, depending on the specific channel subtype and activation conditions [12].
TRPC channels form both homomeric and heteromeric complexes, and the compound shows differential effects on these various channel configurations. Recent studies indicate that related piperidine-containing compounds can act as either activators or inhibitors of TRPC channels, depending on their specific structural features and the presence of other modulatory factors [12]. The compound's effects on TRPC channels may contribute to its overall cellular signaling profile.
Molecular mechanisms of TRPC channel modulation involve direct binding to channel protein domains or indirect effects through associated signaling pathways. The piperidine moiety may interact with specific amino acid residues within the channel structure, altering channel gating kinetics and ion selectivity [12]. These interactions can significantly influence calcium homeostasis and downstream signaling cascades.
The compound demonstrates interactions with voltage-gated calcium channels (VGCCs), potentially through sigma receptor-mediated mechanisms. Sigma-1 receptors are known to modulate calcium conductance through VGCCs, and the compound's affinity for sigma receptors suggests indirect ion channel effects [13]. This modulation can affect neurotransmitter release, synaptic transmission, and neuronal excitability.
Potassium channel modulation represents another significant aspect of the compound's ion channel pharmacology. Sigma receptor activation can influence potassium channel activity, affecting membrane potential regulation and action potential propagation [14]. The compound's sigma receptor interactions may translate into meaningful effects on potassium conductance in various cell types.
N-methyl-D-aspartate (NMDA) receptor modulation occurs through allosteric mechanisms involving sigma receptor pathways. The compound's sigma receptor affinity may indirectly influence NMDA receptor function, affecting synaptic plasticity and learning mechanisms [13]. This indirect modulation provides a potential mechanism for neuroprotective effects observed with structurally related compounds.
GABA-A receptor interactions may occur through allosteric binding sites distinct from the benzodiazepine binding site. Piperidine-containing compounds have been shown to modulate GABA-A receptor function, potentially enhancing inhibitory neurotransmission [15]. The compound's structural features suggest possible interactions with these allosteric sites.
Ion Channel Type | Modulation Type | IC50/EC50 | Functional Effect |
---|---|---|---|
TRPC1/4/5 | Direct/Allosteric | 1-65 μM | Variable activation/inhibition |
VGCC | Sigma-mediated | Not determined | Enhanced calcium conductance |
Potassium channels | Sigma-mediated | Not determined | Modified conductance |
NMDA receptors | Allosteric | Not determined | Enhanced glutamate response |
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine initiates complex intracellular signaling cascades through multiple receptor-mediated mechanisms, resulting in diverse cellular responses and functional outcomes.
The compound significantly influences cyclic adenosine monophosphate (cAMP) signaling pathways through its interactions with G-protein coupled receptors. Activation of 5-HT1A receptors leads to Gi/o protein coupling, resulting in adenylyl cyclase inhibition and reduced cAMP levels [4]. This pathway modulation affects protein kinase A (PKA) activity and downstream phosphorylation events.
Cyclic AMP serves as a critical second messenger in numerous cellular processes, including gene expression, membrane excitability, and metabolic regulation [16]. The compound's ability to modulate cAMP levels through receptor-selective mechanisms provides precise control over these cellular functions. PKA activation downstream of cAMP elevation leads to phosphorylation of cAMP response element-binding protein (CREB) and other transcription factors [17].
The temporal dynamics of cAMP signaling show rapid onset and relatively short duration, allowing for precise temporal control of cellular responses. The compound's effects on adenylyl cyclase can be monitored using homogeneous time-resolved fluorescence energy transfer (HTRF) assays, providing quantitative measures of pathway activation [18].
ERK1/2 phosphorylation represents a key signaling pathway preferentially activated by the compound through 5-HT1A receptor-mediated mechanisms. This pathway activation demonstrates biased agonism, where specific signaling cascades are preferentially activated over others [4]. ERK1/2 phosphorylation leads to numerous downstream effects, including gene expression changes and neuroprotective responses.
The compound shows preferential ERK1/2 activation compared to other potential signaling pathways such as calcium mobilization or β-arrestin recruitment [5]. This signaling bias translates into specific functional outcomes, including antidepressant-like effects in behavioral models. ERK1/2 phosphorylation occurs through mitogen-activated protein kinase (MAPK) cascade activation, involving sequential kinase phosphorylation events.
Temporal analysis of ERK1/2 phosphorylation reveals sustained activation patterns that distinguish the compound from other receptor ligands. This sustained signaling may contribute to long-term cellular adaptations and therapeutic effects [19]. The pathway shows particular relevance in cortical neurons, where ERK1/2 activation contributes to synaptic plasticity and neuroprotection.
Intracellular calcium mobilization occurs through multiple mechanisms involving both receptor-mediated and ion channel-mediated processes. The compound's interactions with TRPC channels directly influence calcium influx, while GPCR activation can trigger calcium release from intracellular stores [12]. Calcium serves as a universal second messenger, affecting numerous cellular processes including gene expression, enzyme activation, and membrane excitability.
The compound demonstrates differential effects on calcium mobilization depending on the specific receptor subtype and cellular context. 5-HT1A receptor activation typically leads to modest calcium responses, while other receptor interactions may produce more pronounced calcium signaling [4]. The spatial and temporal patterns of calcium signaling determine the specificity of downstream responses.
Calcium-dependent signaling pathways include activation of calcium/calmodulin-dependent protein kinases, protein kinase C isoforms, and calcium-sensitive transcription factors. The compound's ability to modulate calcium levels through multiple mechanisms provides diverse opportunities for cellular regulation [16].
The compound activates multiple G-protein signaling pathways through differential receptor coupling mechanisms. 5-HT1A receptors couple primarily to Gi/o proteins, while other receptor interactions may involve Gq/11 or Gs protein activation [20]. This diversity of G-protein coupling provides access to multiple intracellular signaling networks.
Gi/o protein activation leads to adenylyl cyclase inhibition, ion channel modulation, and activation of specific kinase cascades. The βγ subunits released during G-protein activation can independently activate phospholipase C, resulting in inositol trisphosphate and diacylglycerol generation [21]. These second messengers trigger additional signaling cascades including protein kinase C activation.
The temporal dynamics of G-protein signaling show rapid activation followed by gradual deactivation through GTPase activity and regulatory protein interactions. The compound's effects on these pathways can be sustained through continuous receptor activation or rapidly terminated through desensitization mechanisms [20].
Signaling Pathway | Activation Mechanism | Temporal Profile | Functional Outcome |
---|---|---|---|
cAMP/PKA | Gi/o coupling | Rapid onset/offset | Transcriptional regulation |
ERK1/2 | MAPK cascade | Sustained activation | Neuroprotection/plasticity |
Calcium mobilization | Multiple mechanisms | Variable kinetics | Diverse cellular responses |
G-protein cascades | GPCR activation | Receptor-dependent | Multiple downstream effects |